molecular formula C13H14ClN3O B213621 N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B213621
M. Wt: 263.72 g/mol
InChI Key: OJZWQGHJBYILFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide works by blocking the activity of several key proteins involved in various biological processes. Specifically, it inhibits the activity of NF-κB, IKK, and GSK-3β. By blocking the activity of these proteins, this compound has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory effects, and neuroprotective effects. In addition, it has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, its efficacy may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential use of this compound in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance the efficacy of cancer treatment. Another area of interest is the development of more specific inhibitors that target only one of the proteins affected by this compound. This could potentially reduce the risk of off-target effects and increase the specificity of the compound. Finally, further research is needed to fully understand the potential applications of this compound in various fields, including cancer research, immunology, and neurology.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenyl hydrazine with ethyl acetoacetate to form 3-chloro-4-methylphenyl pyrazolone. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form the final product, this compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called NF-κB. This protein is known to play a key role in the development and progression of many types of cancer.
In immunology, this compound has been shown to have anti-inflammatory effects by blocking the activity of another protein called IKK. This protein is involved in the production of cytokines, which are molecules that play a key role in the immune response. By blocking the activity of IKK, this compound has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurology, this compound has been shown to have neuroprotective effects by blocking the activity of yet another protein called GSK-3β. This protein is involved in the development of Alzheimer's disease and other neurodegenerative disorders. By blocking the activity of GSK-3β, this compound has the potential to be used in the treatment of these disorders.

properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14ClN3O/c1-3-17-8-10(7-15-17)13(18)16-11-5-4-9(2)12(14)6-11/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

OJZWQGHJBYILFP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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